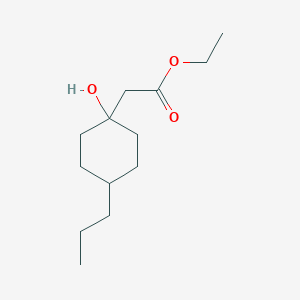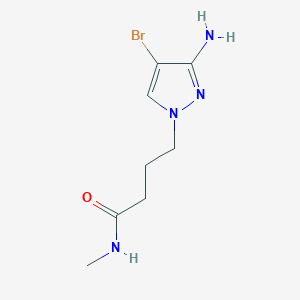
5-Butoxypentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxypentane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxypentane-1-sulfonyl chloride typically involves the reaction of 5-butoxypentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid reacts with thionyl chloride to form the sulfonyl chloride derivative . The general reaction can be represented as follows:
R-SO3H+SOCl2→R-SO2Cl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often involves continuous flow processes. These methods provide better control over reaction parameters and improve safety by avoiding thermal runaway reactions . The use of dual-function reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination is also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Butoxypentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Can be reduced to form sulfinyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like primary or secondary amines, alcohols, and thiols in the presence of a base.
Oxidation: Often uses oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Thiols: Formed from the reaction with thiols.
Scientific Research Applications
5-Butoxypentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs, which have antibacterial, antiviral, and anticancer properties.
Material Science: Utilized in the preparation of sulfonyl-containing polymers and materials.
Biological Research: Used in the modification of biomolecules for studying protein functions and interactions.
Mechanism of Action
The mechanism of action of 5-Butoxypentane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives, depending on the nucleophile used . The sulfonyl group acts as an electrophile, making the compound reactive towards nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Used for labeling and detecting amines and proteins.
Methanesulfonyl Chloride: Commonly used in organic synthesis for introducing the methanesulfonyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Widely used in organic synthesis for protecting hydroxyl groups and as a leaving group in substitution reactions.
Uniqueness
This makes it particularly useful in the synthesis of complex organic molecules where both functionalities are required .
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
5-butoxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-2-3-7-13-8-5-4-6-9-14(10,11)12/h2-9H2,1H3 |
InChI Key |
GALORAAVHRWXBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)

nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)






